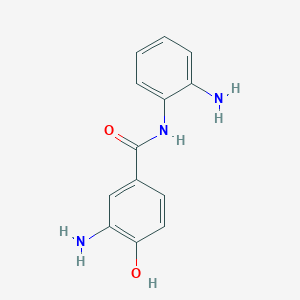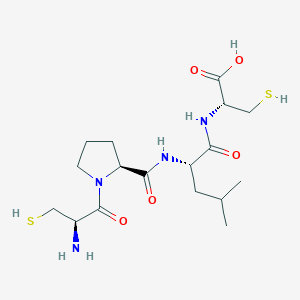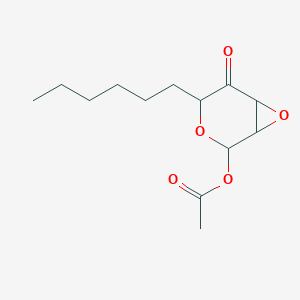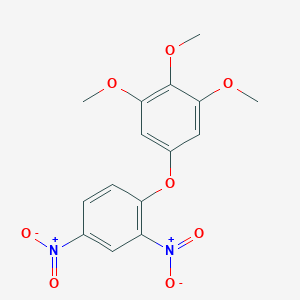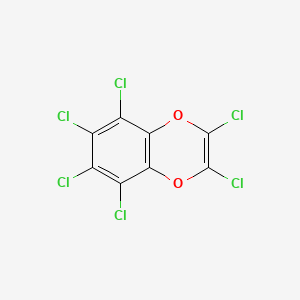
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine is a chlorinated organic compound It is a derivative of benzodioxine, characterized by the presence of six chlorine atoms attached to the benzodioxine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexachloro-1,4-benzodioxine typically involves the chlorination of benzodioxine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the benzodioxine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated benzodioxine derivatives.
Substitution: Hydroxylated or aminated benzodioxine derivatives.
科学研究应用
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine has several scientific research applications, including:
Environmental Science: Used as a model compound to study the environmental fate and degradation of chlorinated organic pollutants.
Industrial Chemistry: Employed in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Biological Studies: Investigated for its potential effects on biological systems, including its toxicity and interaction with cellular components.
作用机制
The mechanism of action of 2,3,5,6,7,8-Hexachloro-1,4-benzodioxine involves its interaction with cellular components, leading to disruption of normal cellular functions. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular macromolecules such as DNA, proteins, and lipids. Additionally, it may interfere with enzyme activities and signaling pathways, contributing to its toxic effects.
相似化合物的比较
Similar Compounds
Endosulfan: A chlorinated insecticide with a similar structure, known for its environmental persistence and toxicity.
Dieldrin: Another chlorinated organic compound used as an insecticide, sharing similar chemical properties and environmental concerns.
Hexachlorobenzene: A chlorinated aromatic compound with applications in agriculture and industry, also known for its persistence and bioaccumulation.
Uniqueness
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine is unique due to its specific chlorination pattern on the benzodioxine ring, which imparts distinct chemical reactivity and environmental behavior. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
63352-52-3 |
|---|---|
分子式 |
C8Cl6O2 |
分子量 |
340.8 g/mol |
IUPAC 名称 |
2,3,5,6,7,8-hexachloro-1,4-benzodioxine |
InChI |
InChI=1S/C8Cl6O2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6 |
InChI 键 |
WATWTWVARQDWQV-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC(=C(O2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
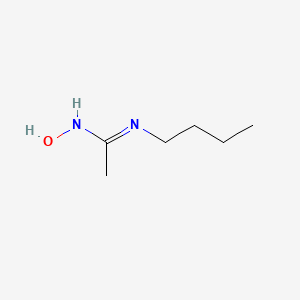
![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
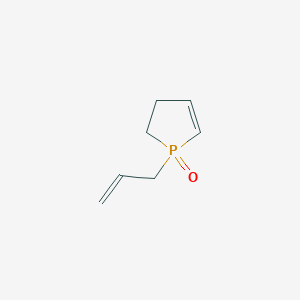
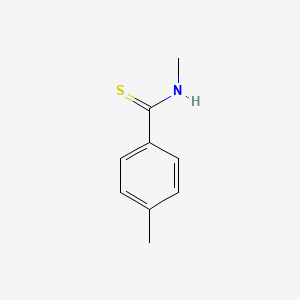
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)
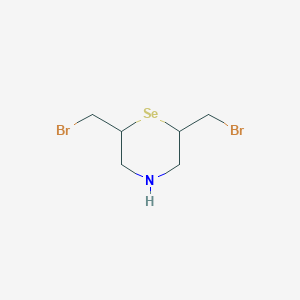
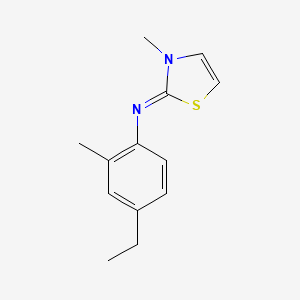
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
